4,6-Dihydroxycoumarin, also known as esculetin, is a naturally occurring coumarin derivative found in various plants, including Aesculus hippocastanum (horse chestnut) and Artemisia capillaries . Coumarins are a class of organic compounds characterized by a benzopyrone structure, consisting of a benzene ring fused to a pyrone ring.
4,6-Dihydroxycoumarin is a naturally occurring compound belonging to the coumarin family, which is characterized by a benzopyrone structure. This compound features two hydroxyl groups located at the 4 and 6 positions of the coumarin ring. It is known for its diverse biological activities, including anticoagulant, anti-inflammatory, and antioxidant properties. The compound is often studied for its potential therapeutic applications in various fields, including pharmacology and medicinal chemistry.
4,6-Dihydroxycoumarin can be derived from several natural sources, including plants such as Melilotus officinalis (sweet clover) and Cinnamomum cassia (cassia). It can also be synthesized chemically in laboratory settings. In terms of classification, it falls under the category of phenolic compounds due to its hydroxyl groups attached to the aromatic ring.
The synthesis of 4,6-dihydroxycoumarin can be achieved through various methods, including:
The typical reaction conditions for synthesizing 4,6-dihydroxycoumarin include heating under reflux or using ultrasound irradiation to facilitate the reaction. The yields can vary based on the specific reagents and conditions used.
The molecular formula of 4,6-dihydroxycoumarin is C9H8O3. Its structure consists of a coumarin backbone with hydroxyl groups at positions 4 and 6:
4,6-Dihydroxycoumarin participates in various chemical reactions due to its reactive hydroxyl groups:
The reactivity of 4,6-dihydroxycoumarin can be influenced by factors such as solvent choice, temperature, and the presence of catalysts.
The biological activities of 4,6-dihydroxycoumarin are attributed to its ability to interact with various biological targets:
Studies have demonstrated that derivatives of dihydroxycoumarins exhibit varying degrees of activity against specific enzymes involved in coagulation and inflammation .
Relevant data from studies indicate that modifications to the hydroxyl groups can significantly affect both solubility and biological activity .
4,6-Dihydroxycoumarin has several applications in scientific research:
4,6-Dihydroxycoumarin (4,6-DHC) is a dihydroxy-substituted derivative of the benzo-α-pyrone scaffold, first identified as a minor metabolite in plant systems but historically overshadowed by more abundant analogs like umbelliferone (7-hydroxycoumarin) or esculetin (6,7-dihydroxycoumarin) [3]. Early isolation attempts faced challenges due to low natural abundance, seasonal variability, and complex purification requirements, limiting its study [1] [3]. Initial chemical syntheses in the mid-20th century relied on harsh conditions, such as the Pechmann condensation of phloroglucinol with β-keto esters, which suffered from poor regioselectivity, low yields, and environmentally hazardous waste [1] [3]. The absence of efficient synthetic methods delayed pharmacological exploration until the late 2010s, when advances in enzymatic hydroxylation and pathway engineering enabled targeted production. Notably, in vitro studies confirmed that bacterial cytochrome P450 analogs could hydroxylate coumarin at the 4- and 6-positions, though functional expression in microbial hosts remained elusive [1].
Table 1: Historical Production Methods for 4,6-Dihydroxycoumarin
Era | Method | Key Substrates | Limitations |
---|---|---|---|
Pre-2000s | Plant Extraction | Native coumarin-rich flora | Low yield (≤0.1% dry weight); complex purification |
Early 2000s | Chemical Synthesis | Phloroglucinol, ethyl acetoacetate | Regioselectivity issues; toxic solvents |
Post-2020 | Microbial Biosynthesis | Glycerol, chorismate | Requires pathway optimization; lower initial titers |
4,6-DHC serves as a privileged scaffold in drug design due to its dual hydrogen-bonding sites, planarity, and metabolic stability. Its significance spans three domains:
Recent advances focus on de novo biosynthesis and targeted enzyme engineering. A landmark 2025 study achieved 4,6-DHC production in E. coli (56.7 mg/L) via a tetracycline-inducible pathway using glycerol, with a yield of 3.84 mg/g carbon source [1] [2] [4]. This route bypassed traditional P450 hydroxylation by employing promiscuous enzymes (SdgA and PqsD) to convert 2,5-dihydroxybenzoic acid (2,5-DHBA) to 4,6-DHC [1]. However, critical gaps persist:
Table 2: Key Bioactivities and Applications of 4,6-DHC Derivatives
Application | Derivative | Biological Target/Function | Performance |
---|---|---|---|
Cancer Therapy | 4-Trifluoromethyl-6,7-dihydroxycoumarin | Mcl-1 inhibition | Ki = 0.21 µM; reverses taxol resistance |
Polymer Anti-Aging | Poly(coumarin) nanoparticles | UV absorption; ROS scavenging | Blocks 95% UVB; 3× antioxidant capacity vs. AO1010 |
Fluorescent Probes | 4,6-DHC–coumarin fusions | Intracellular metal ion detection | Quantum yield >0.5; Stokes shift 120 nm |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: